Enhanced Lipophilicity Relative to Indene
The calculated LogP (octanol-water partition coefficient) of 2-(1-Phenylethenyl)-1H-indene is 4.33950 . This value is approximately 1.5 log units higher than unsubstituted indene (LogP ~2.8), representing a >30-fold increase in lipophilicity that directly impacts solubility in non-polar solvents and partitioning behavior in biphasic catalytic systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.33950 |
| Comparator Or Baseline | Indene: LogP ~2.8 (estimated) |
| Quantified Difference | ΔLogP ≈ +1.5; >30× higher octanol/water partition |
| Conditions | Calculated property (chemsrc.com) |
Why This Matters
The significantly higher LogP enables preferential partitioning into organic phases during extraction and alters catalyst solubility profiles, directly impacting reaction design and purification workflows.
